Acetoprole

Übersicht

Beschreibung

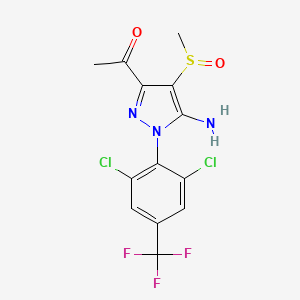

Acetoprole is a phenylpyrazole insecticide that is 3-acetyl-1H-pyralole which is substituted at positions 1, 4, and 5 by 2,6-dichloro-4-(trifluoromethyl)phenyl, methylsulfinyl, and amino groups, respectively. A GABA-gated chloride channel antagonist, it was formerly used as an insecticide and acaricide for the control of sucking and chewing insect pests. It has a role as an acaricide, a nematicide and a GABA-gated chloride channel antagonist. It is a phenylpyrazole insecticide, a sulfoxide, a primary amino compound, a dichlorobenzene, a member of (trifluoromethyl)benzenes and an aromatic ketone.

Wissenschaftliche Forschungsanwendungen

Landwirtschaft: Insektizid und Akarizid

Acetoprole wurde ursprünglich als Akarizid und Insektizid entwickelt und hauptsächlich zur Bekämpfung von saugenden und kauenden Insekten wie Blattläusen eingesetzt . Obwohl es als veraltet gilt und in der entwickelten Welt nicht allgemein zugelassen ist, kann es in einigen Ländern noch erhältlich sein. Seine Rolle in der Landwirtschaft war während seiner Nutzungsdauer von Bedeutung und trug zur Bekämpfung von Schädlingspopulationen und zum Schutz von Feldfrüchten bei.

Umweltwissenschaften: Ökotoxikologische Studien zur Wirkung

Die Umweltverträglichkeit und Ökotoxizität von this compound sind Bereiche mit begrenzten veröffentlichten Daten . Die Forschung auf diesem Gebiet könnte sich auf das Verständnis der langfristigen Auswirkungen von this compound auf die Biodiversität und Ökosysteme konzentrieren. Dazu gehört die Untersuchung seiner Abbauprodukte, der Persistenz im Boden und im Wasser sowie der möglichen Bioakkumulation in wildlebenden Tieren.

Medizin: Potenzielle therapeutische Anwendungen

Obwohl es keine direkten Beweise für die Verwendung von this compound in der Medizin gibt, könnte die Untersuchung seiner chemischen Struktur und Eigenschaften zur Entdeckung neuer therapeutischer Wirkstoffe führen. Seine Phenylpyrazolstruktur ähnelt anderen Molekülen mit biologischer Aktivität, was auf mögliche Anwendungen im Wirkstoffdesign und in der pharmazeutischen Forschung hindeutet .

Materialwissenschaften: Synthese neuer Materialien

Die einzigartige chemische Struktur von this compound, die ein chirales Molekül mit einer komplexen Anordnung von funktionellen Gruppen aufweist, macht es zu einem Kandidaten für die Synthese neuer Materialien . Die Forschung könnte die Einarbeitung in Polymere oder Beschichtungen untersuchen, was möglicherweise zu Materialien mit neuartigen Eigenschaften führt.

Biotechnologie: Studien zur Enzyminhibition

Als Phenylpyrazolverbindung könnte this compound als Modellverbindung in der biotechnologischen Forschung dienen, die sich auf die Enzyminhibition konzentriert . Seine Wirkungsweise als GABA-gesteuerter Chloridkanal-Antagonist könnte relevant für die Untersuchung der Neurotransmission und die Entwicklung von Biopestiziden sein.

Industrielle Anwendungen: Chemische Sicherheit und Regulierung

Der regulatorische Status und das Sicherheitsprofil von this compound sind für industrielle Anwendungen wichtig . Die Forschung in diesem Bereich könnte zur Entwicklung sichererer Schädlingsbekämpfungsmittel beitragen und regulatorische Entscheidungen beeinflussen, um sicherzustellen, dass industrielle Praktiken mit Umwelt- und Gesundheitsstandards übereinstimmen.

Wirkmechanismus

Target of Action

Acetoprole is a type of phenylpyrazole insecticide . The primary targets of this compound are the glutamate-activated chloride channels in insects . These channels play a crucial role in the nervous system of insects, regulating the flow of chloride ions across the neuronal membrane and thereby controlling the excitability of the neuron .

Mode of Action

This compound functions by blocking the glutamate-activated chloride channels in insects . This blocking action disrupts the normal functioning of the insect’s nervous system, leading to paralysis and eventually death .

Biochemical Pathways

It is known that the compound’s action on the glutamate-activated chloride channels disrupts the normal flow of chloride ions in the insect’s neurons . This disruption can affect various downstream effects, including the regulation of nerve impulse transmission and muscle contraction.

Result of Action

The primary result of this compound’s action is the disruption of the insect’s nervous system, leading to paralysis and death . On a molecular level, this is achieved through the blocking of the glutamate-activated chloride channels . On a cellular level, this leads to a disruption in the normal flow of chloride ions, affecting nerve impulse transmission and muscle contraction.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature changes can affect the activity of insecticides

Eigenschaften

IUPAC Name |

1-[5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2F3N3O2S/c1-5(22)9-11(24(2)23)12(19)21(20-9)10-7(14)3-6(4-8(10)15)13(16,17)18/h3-4H,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZNYEZGJAFIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C(=C1S(=O)C)N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058017 | |

| Record name | Acetoprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209861-58-5 | |

| Record name | Acetoprole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209861-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoprole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209861585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetoprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PH9942U0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

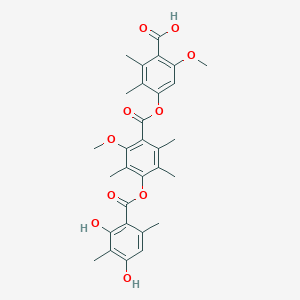

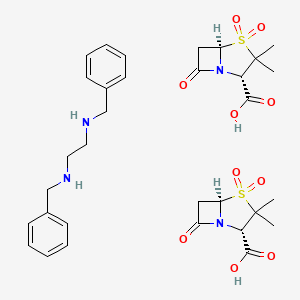

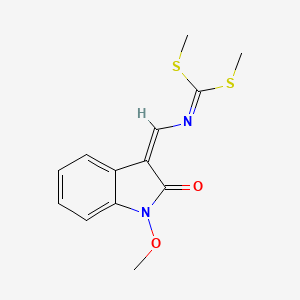

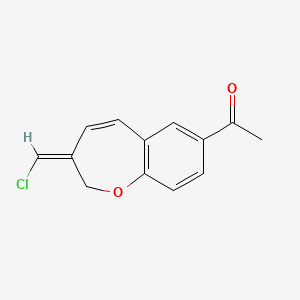

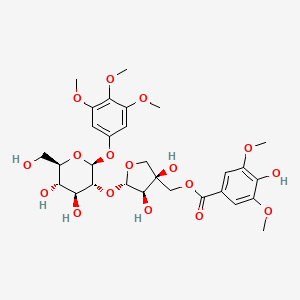

Feasible Synthetic Routes

Q1: What are the main applications of Acetoprole as an insecticide?

A1: this compound is a potent insecticide effective against various lepidopteran pests. Research highlights its use in controlling agricultural pests like Prodenia litura (Common Cutworm), Spodoptera exigua (Beet Armyworm), Etiella zinckenella (Lima Bean Pod Borer), and Chilo suppressalis walker (Rice Stem Borer). [] It demonstrates efficacy against pests resistant to conventional pesticides, indicating its potential in managing insecticide resistance. []

Q2: How does this compound interact with other insecticidal compounds?

A2: this compound exhibits synergistic activity when combined with Abamectin. [] This combination, with a weight ratio ranging from 1:20 to 30:1 (this compound: Abamectin), results in enhanced insecticidal activity. [] This synergy allows for potentially lower application rates of each individual compound, potentially reducing environmental impact and costs associated with pest control. Additionally, this compound is also investigated in combination with Buprofezin, demonstrating its compatibility and potential for broader insecticidal applications. []

Q3: Are there any concerns regarding the development of resistance to this compound?

A3: While this compound shows promise in controlling pests resistant to conventional insecticides, [] it belongs to the Pyrazole chemical class, which includes other insecticides like Fipronil, Vaniliprole, Pyriprole, and Pyrafluprole. [] The co-classification with these insecticides raises concerns about potential cross-resistance. Further research is crucial to understand the mechanisms of resistance to this compound and its relationship with other Pyrazole insecticides to ensure sustainable pest management strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,5S)-5-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-2-(2,4,5-trifluorophenyl)cyclohexanamine](/img/structure/B1249185.png)